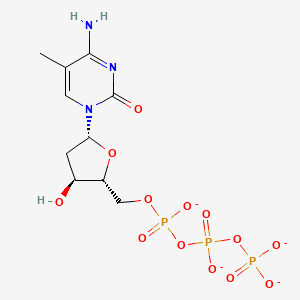
5-methyl-dCTP(4-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-dCTP(4-) is the 2'-deoxyribonucleoside triphosphate oxoanion that is 5-methyl-dCTP protonated to pH 7.3. It is a conjugate base of a 5-methyl-dCTP.
Aplicaciones Científicas De Investigación
DNA Synthesis and Polymerase Chain Reaction (PCR)
5-Methyl-dCTP in PCR : The incorporation of 5-methyl-dCTP into PCR reactions has been shown to affect amplification efficiency. Some templates may not be efficiently amplified when dCTP is replaced by 5-methyl-dCTP using standard polymerase cycling parameters. However, increasing the denaturation temperature or adding dITP can overcome these challenges, allowing for successful amplification of methylated DNA templates. This property is crucial for studying methylation patterns in genomic DNA .
Substrate for Restriction Endonucleases : Methylated DNA substrates containing 5-methyl-dCTP are valuable for defining the specificity of methyl-dependent restriction endonucleases. These enzymes can distinguish between methylated and unmethylated cytosines, making them essential tools for epigenetic studies .
Methylation Studies
Epigenetic Regulation : 5-Methyl-dCTP is integral to understanding DNA methylation, a key epigenetic modification that regulates gene expression. Methylation of cytosine residues in DNA can influence various biological processes, including development and cellular differentiation .
Techniques for Detection : Advanced techniques such as bisulfite sequencing and liquid chromatography-mass spectrometry (LC-MS) have been developed to accurately measure 5-methylcytosine levels in DNA samples. These methods utilize 5-methyl-dCTP to protect cytosines from bisulfite conversion, thereby preserving the integrity of methylation data .
Cancer Research
Role in Breast Cancer : Research has highlighted the involvement of human dCTP pyrophosphatase 1 (DCTPP1) in modulating the metabolism of 5-methyl-dCTP in breast cancer cells. DCTPP1 overexpression has been linked to increased global DNA hypomethylation and enhanced cancer cell proliferation and stemness maintenance. This suggests that targeting DCTPP1 could be a potential therapeutic strategy in breast cancer treatment .
Pathological Insights : Studies indicate that alterations in dCTP metabolism, particularly involving 5-methyl-dCTP, contribute to tumorigenesis and cancer progression. Understanding these metabolic pathways provides insights into the epigenetic landscape of tumors and their response to therapies .
Case Studies and Experimental Findings
Propiedades
Fórmula molecular |
C10H14N3O13P3-4 |
|---|---|
Peso molecular |
477.15 g/mol |
Nombre IUPAC |
[[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H18N3O13P3/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/p-4/t6-,7+,8+/m0/s1 |
Clave InChI |
NGYHUCPPLJOZIX-XLPZGREQSA-J |
SMILES isomérico |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
SMILES canónico |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















